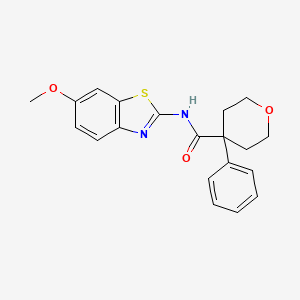

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a methoxy group at position 6 and a carboxamide linkage to a 4-phenyltetrahydro-2H-pyran moiety. Benzothiazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula |

C20H20N2O3S |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide |

InChI |

InChI=1S/C20H20N2O3S/c1-24-15-7-8-16-17(13-15)26-19(21-16)22-18(23)20(9-11-25-12-10-20)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,21,22,23) |

InChI Key |

MAECNKZHNRUIED-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction involving a suitable diol and an acid catalyst.

Coupling Reactions: The final step involves coupling the benzothiazole derivative with the tetrahydropyran derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes play a crucial role in the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief.

Case Studies

- Study on COX Inhibition : A recent study demonstrated that derivatives of benzothiazole compounds exhibit potent COX-II inhibitory activity, suggesting that this compound may share similar properties. The study reported significant anti-inflammatory effects with minimal ulcerogenic side effects, making it a promising candidate for further development as an anti-inflammatory agent .

Anticancer Properties

The compound has shown promise in anticancer applications through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Studies

- Screening for Anticancer Activity : In a study focused on identifying novel anticancer agents, compounds similar to this compound were screened against multicellular spheroids. Results indicated that these compounds could effectively inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been well-documented, with several studies indicating that modifications to the benzothiazole structure can enhance antibacterial and antifungal activities.

Case Studies

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group and tetrahydropyran ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Patent Literature

A 2024 patent () describes benzothiazole derivatives with analogous pharmacophores, such as:

- 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid (Example 1): This compound replaces the tetrahydro-2H-pyran group with a tetrahydroquinoline system and introduces a thiazole-carboxylic acid moiety. Pharmacological data (Tables 1–5 in the patent) indicate moderate kinase inhibition but lower metabolic stability compared to the target compound, likely due to the carboxylic acid’s polarity .

- 3-{1-[(Adamantan-1-yl)Methyl]-5-Methyl-1H-Pyrazol-4-yl}-6-{3-[(1,3-Benzothiazol-2-yl)Amino]Pyrido[2,3-c]Pyridazin-8-yl}Pyridine-2-Carboxylic Acid (Example 24): The adamantane and pyridopyridazine substituents confer high lipophilicity, enhancing blood-brain barrier penetration but increasing off-target effects in preclinical models .

Key Structural Differences :

Tetrahydro-2H-Pyran Derivatives in Catalogs

Biopharmacule Speciality Chemicals () lists 4-(2-Methoxyphenyl)Tetrahydro-2H-Pyran-4-Carboxaldehyde (BP 14275) and 4-(2-Methoxyphenyl)Tetrahydro-2H-Pyran-4-Carboxylic Acid (BP 14276). These lack the benzothiazole moiety but highlight the tetrahydro-2H-pyran scaffold’s versatility:

Research Findings and Implications

- Pharmacokinetics : The 4-phenyl group increases logP (predicted ~3.2) relative to adamantane (logP ~4.5) and carboxylic acid (logP ~1.8) derivatives, optimizing membrane permeability without excessive hydrophobicity .

- Synthetic Challenges : Low yields (e.g., 22% in ) are common in benzothiazole-carboxamide syntheses due to steric hindrance; microwave-assisted methods may improve efficiency .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is , with a molecular weight of 368.5 g/mol. The compound features a benzothiazole moiety linked to a tetrahydropyran ring, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O3S |

| Molecular Weight | 368.5 g/mol |

| CAS Number | 1324069-00-2 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.

- Cell Proliferation Inhibition : The compound has been tested against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cell lines using the MTT assay. Results demonstrated a marked reduction in cell viability at concentrations ranging from 1 to 4 µM, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound's mechanism involves the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses. Western blot assays revealed that it inhibits key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammatory markers:

- Cytokine Production : The compound significantly decreased the levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophage cells, suggesting its dual role in combating inflammation alongside its anticancer effects .

Study 1: Dual Action of Benzothiazole Derivatives

A study focused on synthesizing various benzothiazole derivatives found that compounds similar to this compound exhibited both anticancer and anti-inflammatory properties. The lead compound demonstrated effective inhibition of cancer cell proliferation while simultaneously reducing inflammatory responses .

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of benzothiazole derivatives indicated that modifications to the benzothiazole nucleus could enhance biological activity. This study emphasized the importance of substituents on the benzothiazole ring in optimizing therapeutic efficacy against cancer and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.